4-(Azetidin-2-yl)pyridine dihydrochloride

Drug Discovery Chemical Synthesis Pharmaceutical Development

4-(Azetidin-2-yl)pyridine dihydrochloride (CAS: 2940955-83-7) is a heterocyclic building block comprising a pyridine ring directly linked to a saturated, four-membered azetidine ring. The azetidine moiety provides a rigid, conformationally restricted scaffold distinct from larger heterocycles like pyrrolidines or piperidines.

Molecular Formula C8H12Cl2N2
Molecular Weight 207.10 g/mol
Cat. No. B13905010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-2-yl)pyridine dihydrochloride
Molecular FormulaC8H12Cl2N2
Molecular Weight207.10 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C8H10N2.2ClH/c1-4-9-5-2-7(1)8-3-6-10-8;;/h1-2,4-5,8,10H,3,6H2;2*1H
InChIKeyHKZHUAMEOLVLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-2-yl)pyridine Dihydrochloride: A Rigid Scaffold for Niche CNS and MedChem Applications


4-(Azetidin-2-yl)pyridine dihydrochloride (CAS: 2940955-83-7) is a heterocyclic building block comprising a pyridine ring directly linked to a saturated, four-membered azetidine ring [1]. The azetidine moiety provides a rigid, conformationally restricted scaffold distinct from larger heterocycles like pyrrolidines or piperidines . The dihydrochloride salt form ensures the compound is protonated under physiological conditions, enhancing its solubility and stability for reproducible use in aqueous biological assays and chemical syntheses [1]. This combination of features makes it a specialized tool in medicinal chemistry for probing steric and electronic effects in drug-receptor interactions, particularly within the central nervous system (CNS) .

Why Generic Azetidine-Pyridine Analogs Cannot Replace 4-(Azetidin-2-yl)pyridine Dihydrochloride


Direct substitution of 4-(Azetidin-2-yl)pyridine dihydrochloride with its positional isomers (2- or 3-substituted pyridine analogs) or non-dihydrochloride salts is not functionally equivalent . The specific 'para' (4-position) substitution pattern creates a unique linear vector and electronic profile compared to 'ortho' (2-) or 'meta' (3-) isomers, directly impacting molecular recognition and binding geometry at biological targets . Furthermore, the dihydrochloride salt form offers guaranteed protonation and significantly improved water solubility and handling stability relative to the neutral free base . Use of an alternative salt or isomer can lead to altered solubility, inconsistent reactivity in coupling reactions, and unpredictable performance in pharmacological assays, thereby jeopardizing the reproducibility and interpretability of Structure-Activity Relationship (SAR) studies .

Quantitative Differentiation Guide for 4-(Azetidin-2-yl)pyridine Dihydrochloride Selection


Enhanced Aqueous Solubility & Stability of Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form provides a verified advantage in aqueous solubility and storage stability over the neutral free base (4-(azetidin-2-yl)pyridine). The free base exists as a liquid/oil at room temperature, making precise weighing and handling challenging . In contrast, the target dihydrochloride salt is a solid (95% purity), enabling accurate and reproducible preparation of stock solutions for biological assays and chemical reactions . The presence of two hydrochloride salts ensures the basic amines are protonated, enhancing polarity and thereby increasing water solubility [1].

Drug Discovery Chemical Synthesis Pharmaceutical Development

Rigid Azetidine Scaffold Confers Unique Spatial Geometry vs. Larger Saturated Heterocycles

The azetidine ring in the target compound is a 4-membered, strained heterocycle with a defined 'puckered' conformation [1]. This contrasts sharply with more common 5-membered pyrrolidine or 6-membered piperidine analogs, which are more flexible and adopt multiple low-energy conformations . The rigid geometry of the azetidine ring restricts the spatial orientation of the attached pyridine, providing a unique, well-defined vector for binding interactions [1]. This can lead to distinct pharmacological profiles, as evidenced by the known α4β2-nAChR ligand, sazetidine-A, which utilizes a similar azetidinylmethoxy-pyridine motif [2].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

High Purity (NLT 97%) Ensures Reproducibility in Downstream Applications

Procurement from a specialized vendor guarantees a minimum purity of 97% (NLT 97%), verified by an ISO-certified quality system . This is a critical differentiator from many generic chemical suppliers that may offer the compound at lower purity grades (e.g., 95%) . Even a 2% difference in purity can represent a significant amount of unknown impurities that may act as potent inhibitors or activators in sensitive biological assays, or as catalyst poisons in chemical reactions, leading to false positive/negative results or synthetic failure [1].

Chemical Synthesis Quality Control Assay Development

Optimal Application Scenarios for Procuring 4-(Azetidin-2-yl)pyridine Dihydrochloride


Synthesis of CNS-Targeted Compounds Requiring Conformational Constraint

This dihydrochloride salt is an ideal building block for medicinal chemistry projects targeting CNS receptors (e.g., nAChRs, GPCRs), where the rigid azetidine scaffold can be leveraged to achieve specific binding poses and improved subtype selectivity [1]. Its solid, highly pure form ensures reliable incorporation into parallel synthesis or library production for hit-to-lead optimization .

Preparation of Aqueous Biological Assay Solutions

The enhanced water solubility of the dihydrochloride salt [1] makes it the preferred form for preparing stock solutions in aqueous buffers for in vitro pharmacological assays (e.g., binding, functional, cellular assays). This eliminates the need for organic co-solvents (like DMSO) that can interfere with assay readouts or cause precipitation, thereby improving data quality .

Reproducible Synthesis of Advanced Heterocyclic Intermediates

The NLT 97% purity specification [1] is critical when using 4-(Azetidin-2-yl)pyridine dihydrochloride as a key intermediate in multi-step syntheses, such as for JAK inhibitors or other complex pharmaceutical agents. The high purity reduces side reactions and simplifies purification of downstream products, leading to higher overall yields and cost-efficiency.

Stereo- and Regio-chemical Probe Development

The specific 4-position substitution on the pyridine ring [1] makes this compound a precise regio-isomer for SAR studies. By comparing it directly to its 2- and 3-substituted analogs , researchers can definitively map the spatial and electronic requirements for target engagement, providing clear, interpretable data on molecular recognition.

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